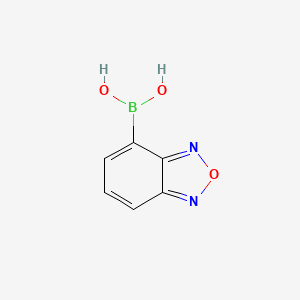
(2,1,3-Benzoxadiazol-4-yl)boronic acid
Übersicht
Beschreibung
“(2,1,3-Benzoxadiazol-4-yl)boronic acid” is an organoboron compound used in scientific research . It has a molecular weight of 163.93 .
Synthesis Analysis
The synthesis of “(2,1,3-Benzoxadiazol-4-yl)boronic acid” involves the use of n-butyllithium and ammonium chloride in tetrahydrofuran, hexane, and dichloromethane . The reaction mixture is then poured into an aqueous solution of saturated ammonium chloride, and the water phase is extracted with ethyl acetate .Chemical Reactions Analysis
“(2,1,3-Benzoxadiazol-4-yl)boronic acid” can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium .Physical And Chemical Properties Analysis
“(2,1,3-Benzoxadiazol-4-yl)boronic acid” is a solid at room temperature . Detailed physical and chemical properties such as melting point, solubility, and stability might require further experimental determination.Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Imaging
(2,1,3-Benzoxadiazol-4-yl)boronic acid: (often abbreviated as BODIPY-Boronic Acid) is a fluorescent probe. Researchers use it to label specific molecules or cellular structures. Its fluorescence properties make it ideal for tracking biological processes, such as protein localization, enzyme activity, and cell signaling pathways. By attaching BODIPY-Boronic Acid to target molecules, scientists can visualize and study their behavior in real time .
Chemical Sensors and Detectors
BODIPY-Boronic Acid exhibits selective binding to diols (compounds with two hydroxyl groups). This property enables its use in constructing chemical sensors and detectors. Researchers have developed BODIPY-based sensors for glucose monitoring, environmental pollutants, and other analytes. When the boronic acid moiety interacts with a diol-containing molecule, it triggers a change in fluorescence intensity, providing a sensitive detection mechanism .
Organic Synthesis and Catalysis
As an organoboron compound, BODIPY-Boronic Acid participates in Suzuki–Miyaura cross-coupling reactions. These reactions allow chemists to form carbon–carbon bonds efficiently. By coupling BODIPY-Boronic Acid with other organic substrates, researchers can synthesize complex molecules, including pharmaceutical intermediates and functional materials .
Photodynamic Therapy (PDT)
BODIPY derivatives have been explored for their potential in PDT—a cancer treatment that uses light-activated compounds to selectively destroy tumor cells. Researchers modify BODIPY-Boronic Acid to enhance its photodynamic properties. Upon exposure to light, it generates reactive oxygen species, leading to localized cell damage and tumor ablation .
Materials Science
BODIPY-Boronic Acid contributes to the development of luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors. Its robust fluorescence and stability make it valuable for designing optoelectronic devices and functional coatings .
Bioconjugation and Drug Delivery
Scientists use BODIPY-Boronic Acid to functionalize biomolecules (e.g., proteins, peptides, and antibodies). By attaching this boronic acid derivative to targeting ligands, they create bioconjugates for drug delivery. These conjugates can selectively deliver therapeutic agents to specific cells or tissues, improving drug efficacy and minimizing side effects .
Safety and Hazards
The safety data sheet of “(2,1,3-Benzoxadiazol-4-yl)boronic acid” indicates several precautionary measures. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water . It should be handled under inert gas and protected from moisture .
Zukünftige Richtungen
The future directions for the use of “(2,1,3-Benzoxadiazol-4-yl)boronic acid” could involve its application in the synthesis of more complex organic molecules through reactions like Suzuki–Miyaura coupling . Additionally, given the unique properties of boronic acids, it could find potential applications in the development of sensors, fluorescent probes, and catalysts.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (2,1,3-Benzoxadiazol-4-yl)boronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The boronic acid donates its organyl group to the palladium complex, which then transfers it to the halide or pseudo-halide .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s predicted density is 149±01 g/cm3, and its predicted boiling point is 3747±520 °C . These properties may influence its bioavailability.
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, (2,1,3-Benzoxadiazol-4-yl)boronic acid contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds .
Eigenschaften
IUPAC Name |
2,1,3-benzoxadiazol-4-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDPFKCZAMVFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NON=C12)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296807 | |
| Record name | B-2,1,3-Benzoxadiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,1,3-Benzoxadiazol-4-yl)boronic acid | |
CAS RN |
207279-32-1 | |
| Record name | B-2,1,3-Benzoxadiazol-4-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207279-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-2,1,3-Benzoxadiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,1,3-benzoxadiazol-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




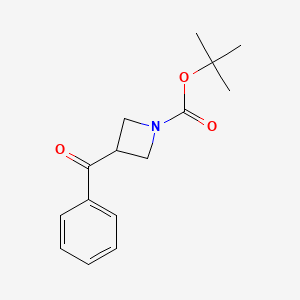
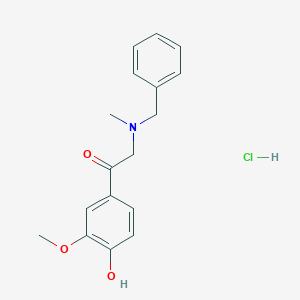
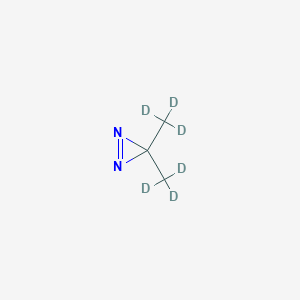
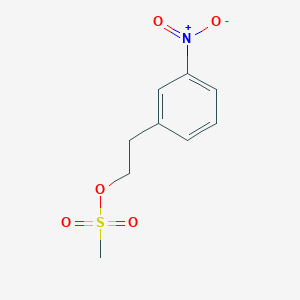

![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B3251099.png)

![2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole](/img/structure/B3251112.png)
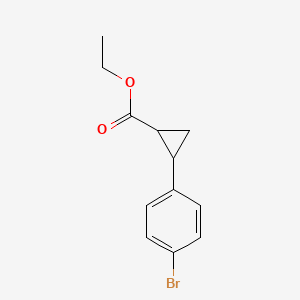
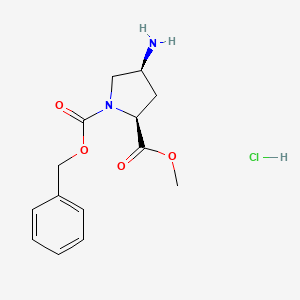
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)
